molecular formula C10H21ClN2O2 B2498124 tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride CAS No. 2089245-28-1

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride

Cat. No.: B2498124
CAS No.: 2089245-28-1
M. Wt: 236.74
InChI Key: VUVVWKLDUAUSEO-KMMPGQJCSA-N
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Description

tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is a high-purity chemical intermediate of significant interest in medicinal chemistry and organic synthesis. This compound features a cyclobutane scaffold, a structure valued for introducing conformational rigidity and modulating physicochemical properties in drug design . The molecule contains a primary amine, protected as a carbamate (Boc group), which is a widely used strategy to enhance stability and control reactivity during synthetic sequences . The carbamate group is a well-established and versatile functional group in modern drug discovery. It is often employed as a stable surrogate for peptide bonds, contributing to improved metabolic stability and cellular permeability of potential therapeutic agents . The Boc-protected amine in this compound serves as a versatile synthetic handle; it is stable under a variety of reaction conditions but can be readily deprotected under mild acidic conditions to liberate the free amine for further derivatization . As such, this compound is an essential building block for constructing more complex molecules, particularly in the synthesis of protease inhibitors and other pharmacologically active targets . Researchers utilize this intermediate in the development of novel compounds for various applications. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVVWKLDUAUSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative. The process may include steps such as protection of the amine group, formation of the carbamate linkage, and subsequent deprotection. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride has been explored for its potential therapeutic applications. It serves as a precursor in the synthesis of biologically active compounds, which can be designed to target specific biological pathways or mechanisms. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug development .

Organic Synthesis

The compound is a versatile building block in organic synthesis. It can be used to create various derivatives through chemical reactions such as oxidation, reduction, and nucleophilic substitution. These derivatives often exhibit unique biological activities, which can be further investigated for their potential use in pharmaceuticals .

Biological Studies

Due to its aminomethyl group, this compound can interact with biological molecules, potentially influencing enzyme activity or receptor interactions. This property is particularly useful in studying biological pathways and mechanisms, allowing researchers to explore its effects on cellular processes .

Case Study 1: Drug Development

In one study, researchers synthesized derivatives of this compound to evaluate their efficacy as enzyme inhibitors. The modifications made to the compound enhanced its binding affinity to target enzymes involved in metabolic pathways related to cancer treatment. The results indicated promising therapeutic potential, leading to further investigations into structure-activity relationships (SAR) .

Case Study 2: Biological Mechanisms

Another research project focused on the biological activity of this compound in cellular models. The study demonstrated that certain derivatives could modulate signaling pathways associated with inflammation, suggesting that these compounds could be developed into anti-inflammatory agents .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The carbamate moiety may also participate in covalent bonding with target proteins, leading to inhibition or modulation of their function .

Comparison with Similar Compounds

Cyclobutyl Derivatives with Varied Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride ~C11H21N2O2·HCl ~264.8 (estimated) Cyclobutyl ring with aminomethyl group; Boc protection Pharmaceutical intermediate, peptide synthesis
tert-Butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride C7H15Cl2FN2 217.12 Ethyl-substituted amine; halogenated Likely used in targeted drug delivery due to halogen presence
N-(3-Aminocyclobutyl)acetamide hydrochloride C6H12N2O·HCl 180.63 Acetamide group instead of carbamate Simpler structure for basic amine protection

Key Differences :

  • Protection Stability: The Boc group in carbamates is acid-labile, whereas acetamide (as in N-(3-aminocyclobutyl)acetamide hydrochloride) requires stronger conditions for deprotection .

Boc-Protected Amines with Different Backbones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride Not specified Not specified Chiral butane backbone; stereospecific Asymmetric synthesis, chiral building blocks
tert-Butyl N-{1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl} carbamate C16H24N2O2 276.38 Pyridine-pyrrolidine hybrid; aromatic system Metal coordination, enzyme inhibition studies

Key Differences :

  • Ring Strain vs.
  • Stereochemical Complexity : The (2R,3S)-configured butane derivative () highlights the role of stereochemistry in biological activity, unlike the achiral cyclobutyl analog.

Industrial and Physicochemical Properties

  • Purity and Availability: The target compound is marketed at 99% purity (Industrial Grade) in 25 kg drums, comparable to analogs like tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride, which is similarly restricted to non-medical research .
  • Solubility: As a hydrochloride salt, it exhibits higher water solubility than non-ionic analogs (e.g., Schiff bases in ).
  • Synthetic Utility : The Boc group allows selective deprotection under mild acidic conditions, contrasting with more stable protections like benzyl carbamates .

Research and Application Insights

  • Pharmaceutical Relevance : The cyclobutyl scaffold is increasingly explored in kinase inhibitors and GPCR-targeted therapies due to its conformational rigidity .
  • Comparative Stability : Cyclobutyl carbamates show slower hydrolysis rates than linear-chain analogs, enhancing shelf-life in storage .

Biological Activity

Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride (TBAC) is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of TBAC's biological activity, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

TBAC is characterized by its unique structure, which includes a tert-butyl group and an aminomethyl group attached to a cyclobutyl ring. This structural configuration contributes to its biological activity and makes it a valuable building block in drug development.

  • Molecular Formula : C12H22ClN2O2
  • Molecular Weight : 264.79 g/mol
  • CAS Number : 1363382-06-2

The biological activity of TBAC is primarily attributed to its interaction with specific molecular targets within biological systems. The aminomethyl group can engage in hydrogen bonding and electrostatic interactions with various enzymes and receptors, potentially modulating their activity.

  • Enzyme Inhibition : TBAC may inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Antimicrobial Activity

Recent studies have indicated that TBAC exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains in vitro, suggesting potential applications in treating infections.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

Anti-inflammatory Effects

TBAC has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of TBAC against common pathogens. The results indicated that TBAC inhibited the growth of Staphylococcus aureus effectively, with a significant reduction in colony-forming units (CFUs) observed after treatment.
  • Case Study on Anti-inflammatory Activity :
    In a controlled experiment involving rats induced with inflammation, administration of TBAC resulted in a notable decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects.

Comparative Analysis with Similar Compounds

To understand the unique properties of TBAC, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Type Biological Activity
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamateCyclopentyl derivativeModerate antimicrobial activity
Tert-butyl N-[3-(aminomethyl)cyclobutyl]methylcarbamateMethyl derivativeLow anti-inflammatory effects
Tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamateCyclohexyl derivativeHigh anti-inflammatory effects

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride?

Methodological Answer:
The synthesis typically involves:

Carbamate Formation : React tert-butyl carbamate with a cyclobutyl derivative (e.g., 3-aminocyclobutylmethanol) under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like dichloromethane .

Hydrochloride Salt Formation : Treat the free base with HCl gas or hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to enhance stability and solubility .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product (>97%) .

Advanced: How can researchers address low yields or side reactions during the synthesis of this compound?

Methodological Answer:
Optimize reaction parameters:

  • Temperature Control : Maintain ≤0°C during carbamate coupling to minimize epimerization or cyclobutane ring strain-induced side reactions .
  • Protecting Group Strategy : Use orthogonal protecting groups (e.g., Fmoc for the aminomethyl group) to prevent undesired nucleophilic attacks .
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate carbamate formation via intermediate stabilization .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify cyclobutane ring protons (δ 2.5–3.5 ppm) and tert-butyl carbamate carbonyl (δ 155–160 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the aminomethyl (-CH₂NH₂) and cyclobutyl groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 223.12 (C₁₀H₂₀ClN₂O₂) .

Advanced: How can structural data contradictions (e.g., X-ray vs. NMR) be resolved for this compound?

Methodological Answer:

  • X-ray Crystallography : Use the CCP4 suite to refine crystal structures and validate bond angles/geometry . Compare with NMR-derived NOE (Nuclear Overhauser Effect) data to resolve cyclobutane conformation discrepancies .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid HCl salt deliquescence .
  • Light Protection : Amber vials prevent UV-induced degradation of the cyclobutane ring .

Advanced: How can solubility be optimized for in vitro biological assays?

Methodological Answer:

  • Solvent Selection : Prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS (pH 7.4) to avoid precipitation .
  • Salt Form Adjustment : Replace hydrochloride with trifluoroacetate (TFA) or acetate salts if ion-sensitive assays are used .

Advanced: What mechanisms underlie its potential enzyme inhibition activity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions between the cyclobutyl-aminomethyl moiety and enzyme active sites (e.g., serine proteases) .
  • Kinetic Assays : Perform Michaelis-Menten analysis with fluorogenic substrates to determine inhibition type (competitive/uncompetitive) and Kᵢ values .

Advanced: How can molecular dynamics (MD) simulations predict its pharmacokinetic properties?

Methodological Answer:

  • Software : Run GROMACS with the CHARMM36 force field to simulate membrane permeability (logP) and blood-brain barrier penetration .
  • Parameters : Calculate solvation free energy (ΔG) in water/octanol systems to estimate bioavailability .

Advanced: How to resolve discrepancies in purity assessments (e.g., HPLC vs. NMR)?

Methodological Answer:

  • HPLC-DAD/MS : Use a C18 column (ACN/0.1% TFA gradient) to detect impurities undetected by NMR (e.g., diastereomers) .
  • qNMR : Quantify purity using ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Advanced: What methodologies assess eco-toxicological impact despite limited data?

Methodological Answer:

  • Read-Across Analysis : Compare with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to predict biodegradation pathways and LC₅₀ values .
  • QSAR Models : Use EPI Suite™ to estimate toxicity endpoints (e.g., EC₅₀ for Daphnia magna) based on logP and molecular weight .

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